9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-7-5-8-15(14(12)3)23-9-6-10-24-16-17(21-19(23)24)22(4)20(28)25(18(16)27)11-13(2)26/h5,7-8H,6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLNHDUGJNUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , with the CAS number 923481-66-7 , is a purine analog that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 381.44 g/mol . This compound is noted for its high purity, typically around 95% , making it suitable for various research applications.
Structure and Properties
The structure of the compound features a complex purine scaffold which is pivotal in biological systems. The presence of the 2,3-dimethylphenyl and 2-oxopropyl groups contributes to its unique properties and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.44 g/mol |
| Purity | ~95% |
| CAS Number | 923481-66-7 |
Research into the biological activity of this compound suggests its involvement in various pathways due to its purine-like structure. Purines are essential components in cellular metabolism and signaling pathways. They play crucial roles in energy transfer (as ATP), signal transduction (as cAMP), and as building blocks for nucleic acids.
Potential Therapeutic Applications
- Anticancer Activity : The compound's ability to interact with cellular pathways involved in cancer cell proliferation has been a focal point of research. Studies have indicated that purine derivatives can inhibit specific kinases involved in tumor growth.
- Immunomodulatory Effects : Preliminary findings suggest that this compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7/8, which are crucial for immune response modulation. This could position the compound as a candidate for treating viral infections and autoimmune diseases .
- Neuroprotective Properties : The structural similarities with other neuroprotective agents have prompted investigations into its potential effects on neurodegenerative diseases.
Study 1: Anticancer Activity
A study focused on the synthesis of purine analogs demonstrated that compounds similar to 9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibited significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
Study 2: Immunomodulation
In another investigation, a related purine analog was tested as a TLR7 agonist. Results showed enhanced secretion of pro-inflammatory cytokines in macrophages upon treatment with the compound, indicating its potential role as an adjuvant in vaccine formulations against influenza viruses .
Comparative Analysis with Other Purine Derivatives
To better understand the biological activity of this compound, a comparative analysis with other known purine derivatives was conducted:
Comparison with Similar Compounds
Structural Similarity and Substituent Analysis
The compound shares its core structure with several analogs, differing primarily in substituent groups (Table 1). Key analogs include:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Synthesis Yield |
|---|---|---|---|---|
| 9-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione | 2,3-dimethylphenyl (9), 2-oxopropyl (3) | C₂₂H₂₆N₄O₃ | 394.47 | Not reported |
| 1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 24) | Prop-2-ynyl (9) | C₁₃H₁₅N₅O₂ | 273.29 | 93% |
| 9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 22) | Ethenyl (9) | C₁₂H₁₅N₅O₂ | 261.28 | 70% |
| 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido-dione | 3,4-dimethoxyphenethyl (9), 3-methylbutyl (3) | C₂₆H₃₃N₄O₄ | 477.57 | Not reported |
Key Observations :
- Synthetic Accessibility : Compounds with smaller substituents (e.g., prop-2-ynyl in Compound 24) show higher yields (93%), likely due to reduced steric hindrance during synthesis .
- Solubility : The 2-oxopropyl group in the target compound may improve aqueous solubility compared to hydrophobic substituents like 3-methylbutyl (logP ~2.8 vs. ~3.5) .
Pharmacokinetic and Physicochemical Properties
Computational analysis using Tanimoto and Dice similarity metrics (Table 2) highlights differences in molecular fingerprints:
| Property | Target Compound | Compound 24 | Compound 22 | 3,4-Dimethoxyphenyl Analogue |
|---|---|---|---|---|
| Tanimoto Index | 1.00 | 0.62 | 0.58 | 0.71 |
| Dice Index | 1.00 | 0.75 | 0.73 | 0.83 |
| logP | 2.81 | 1.95 | 1.88 | 3.12 |
| Topological PSA (Ų) | 75.6 | 68.3 | 65.9 | 89.4 |
| H-Bond Donors | 0 | 0 | 0 | 0 |
| H-Bond Acceptors | 5 | 5 | 5 | 6 |
Key Findings :
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how do reaction parameters influence yield and purity?
The compound is synthesized via multi-step organic reactions, including:
- Friedel-Crafts alkylation to generate intermediates with aryl groups (e.g., 2,3-dimethylphenyl) .
- Cyclization under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) to form the pyrimidopurine core .
- Methylation using methyl iodide or dimethyl sulfate to introduce the 1-methyl group . Key parameters: Temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Pd catalysts for Suzuki-Miyaura coupling in related analogs) . Purity is optimized via column chromatography or recrystallization.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
- HPLC with UV/Vis or MS detection to assess purity (>95% typically required for in vitro studies) .
Q. What core biological activities have been reported, and what are the proposed mechanisms?
- Anticancer activity : Induces apoptosis via caspase-3/7 activation in breast cancer cell lines (IC₅₀ ~5–10 µM) .
- Kinase inhibition : Structural analogs show inhibition of cyclin-dependent kinases (CDKs) due to purine core mimicry of ATP .
- Anti-inflammatory potential : Modulates NF-κB signaling in macrophage models (reported in related pyrimidopurine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale synthesis while maintaining stereochemical integrity?
- Continuous flow reactors : Reduce side reactions (e.g., epimerization) by controlling residence time and temperature gradients .
- Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to improve regioselectivity in aryl group introductions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase selectivity?
- Substituent variation : Replace the 2-oxopropyl group with bulkier moieties (e.g., tert-butyl) to probe steric effects on CDK2 vs. CDK4 binding .
- Molecular docking : Align with CDK2 crystal structures (PDB: 1HCL) to predict binding affinities and guide synthetic modifications .
- Proteome-wide profiling : Use kinome-wide inhibition assays to identify off-target effects and refine selectivity .
Q. How can conflicting cytotoxicity data across cell lines be resolved?
- Metabolic stability assays : Compare hepatic microsome degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .
- ABC transporter inhibition : Test whether multidrug resistance (MDR) proteins (e.g., P-gp) efflux the compound in resistant cell lines .
- Orthogonal viability assays : Combine MTT, ATP-based luminescence, and clonogenic survival to rule out assay-specific artifacts .
Q. What in vivo models are suitable for validating antitumor efficacy and pharmacokinetics?
- Xenograft models : Use immunodeficient mice implanted with MDA-MB-231 cells (triple-negative breast cancer) to assess tumor growth inhibition .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain penetration in BALB/c mice via LC-MS/MS, noting the impact of the 2-oxopropyl group on blood-brain barrier permeability .
- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies to establish safety margins .
Methodological Notes
- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Synthetic scalability : Prioritize atom-economical steps (e.g., one-pot reactions) to reduce purification complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
